Bifenthrin

Overview

Description

Bifenthrin is a pyrethroid insecticide . It is widely used against ant infestations and is not a restricted chemical in the United States . It is commonly sold in hardware stores to control pests in homes . Bifenthrin is used on various agricultural crops and in homes . It was first registered for use by the United States Environmental Protection Agency (U.S. EPA) in 1985 .

Molecular Structure Analysis

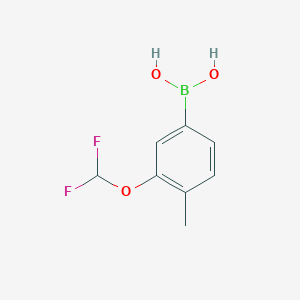

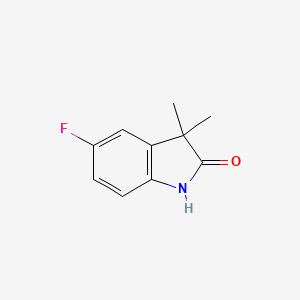

Bifenthrin has a complex molecular structure. The IUPAC name for Bifenthrin is 2-methylbiphenyl-3-ylmethyl (Z)- (1RS,3RS)-3- (2-chloro-3,3,3-trifluoroprop-l-enyl)- 2,2-dimethylcyclopropane-1-carboxylate . The Chemical Abstracts Service (CAS) registry number is 82657-4-3 .Chemical Reactions Analysis

Bifenthrin is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type, with a low mobility in most soil types . Bifenthrin has the longest known residual time in soil of insecticides currently on the market .Physical And Chemical Properties Analysis

Bifenthrin is a white, waxy solid with a faint sweet smell . It has a molar mass of 422.87 g·mol −1 . Its solubility in water is 0.1 mg/L . Bifenthrin is poorly soluble in water and often remains in soil .Scientific Research Applications

Resistance and Detoxification Enzyme Activities

Bifenthrin, a neurotoxic insecticide, is used to control various insect pests. Research shows that a field-collected population of Oxycarenus hyalinipennis developed significant resistance to bifenthrin after laboratory treatment. This resistance was unstable and reduced when selection pressure was removed. Increased metabolism facilitated by detoxification enzymes, such as glutathione S-transferase, acid and alkaline phosphatases, was identified as a major cause for this resistance (Bilal et al., 2018).

Impact on Neuronal Development

Bifenthrin alters synchronous Ca2+ oscillations necessary for dendritic development in primary mouse cortical neurons. This modification occurs independently of voltage-gated sodium channels and influences metabotropic glutamate receptor (mGluR)5 signaling. These changes have long-term impacts on neuronal plasticity and activity-driven neuronal development (Cao et al., 2014).

Effects on Estrogenic and Dopaminergic Pathways

Bifenthrin impacts the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles. It shows life-stage-dependent toxicity, potentially disrupting the hypothalamic-pituitary-gonadal (HPG) axis in developing fish. This suggests that bifenthrin may have antiestrogenic effects in embryos and estrogenic effects in juveniles (Bertotto et al., 2018).

Bifenthrin-Induced Oxidative Stress

Bifenthrin induces oxidative stress, impacting erythrocyte membrane blebbing and cell death processes like eryptosis and hemolysis. It triggers a decrease in activities of enzymes like superoxide dismutase, glutathione peroxidase, and catalase, leading to oxidative stress which may hasten early cell death (Mukhtar et al., 2022).

Toxicity and Environmental Impact

Bifenthrin exhibits high acute lethal toxicity to aquatic species and can cause sublethal toxic effects on various non-target organisms. It has been detected in environmental media, residential areas, and biota, posing potential risks to wildlife and human health. The enantiomeric difference in the toxicological effects of bifenthrin is significant, as enantiomers show different interactions with biological systems (Yang et al., 2018).

Mechanism of Action

Bifenthrin interferes with the nervous system of insects when they eat or touch it . It’s more toxic to insects than it is to people because insects have lower body temperatures and smaller body size . The neurotoxicity of Bifenthrin is based on the affinity to the voltage-gated sodium channels (in insects as well as mammals) .

Safety and Hazards

Bifenthrin is low in toxicity to birds . There are potential risks for birds and mammals that eat aquatic organisms because Bifenthrin can last a long time in the environment and it may accumulate in fish . Bifenthrin is highly toxic to fish and small aquatic organisms . It’s also very highly toxic to bees .

Future Directions

Bifenthrin is a promising candidate for treatment of netting materials, particularly in areas where Culex quinquefasciatus, the main nuisance in urban areas, is resistant to pyrethroids . The slower knock-down and lower irritant effect also makes this insecticide especially attractive when a mass killing effect on mosquito populations is expected .

properties

IUPAC Name |

1-[3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClF3O/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)12-19(28)21-18(22(21,2)3)13-20(24)23(25,26)27/h4-11,13,18,21H,12H2,1-3H3/b20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDFVRKNOVHDTP-DEDYPNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)/C=C(\C(F)(F)F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B1499749.png)

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)

![[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid](/img/structure/B1499760.png)

![2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-](/img/structure/B1499767.png)

![N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B1499774.png)

![tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B1499776.png)

![N-[4-(Benzylaminomethyl)phenyl]acetamide hydrochloride](/img/structure/B1499777.png)